Cas no 1110879-28-1 (1-[2-(4-Chlorophenyl)ethenesulfonyl]-1,2,3,4-tetrahydroquinoline-5-carboxamide)
![1-[2-(4-Chlorophenyl)ethenesulfonyl]-1,2,3,4-tetrahydroquinoline-5-carboxamide structure](https://ja.kuujia.com/scimg/cas/1110879-28-1x500.png)
1-[2-(4-Chlorophenyl)ethenesulfonyl]-1,2,3,4-tetrahydroquinoline-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- EN300-26613644
- 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide
- 1110879-28-1
- 1-[2-(4-chlorophenyl)ethenesulfonyl]-1,2,3,4-tetrahydroquinoline-5-carboxamide
- Z385127946
- 1-[2-(4-Chlorophenyl)ethenesulfonyl]-1,2,3,4-tetrahydroquinoline-5-carboxamide
-
- インチ: 1S/C18H17ClN2O3S/c19-14-8-6-13(7-9-14)10-12-25(23,24)21-11-2-4-15-16(18(20)22)3-1-5-17(15)21/h1,3,5-10,12H,2,4,11H2,(H2,20,22)/b12-10+
- InChIKey: HQQYYQAJQHMIIQ-ZRDIBKRKSA-N
- ほほえんだ: ClC1C=CC(=CC=1)/C=C/S(N1C2C=CC=C(C(N)=O)C=2CCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 376.0648413g/mol
- どういたいしつりょう: 376.0648413g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 608
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 88.8Ų
1-[2-(4-Chlorophenyl)ethenesulfonyl]-1,2,3,4-tetrahydroquinoline-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26613644-0.05g |
1-[2-(4-chlorophenyl)ethenesulfonyl]-1,2,3,4-tetrahydroquinoline-5-carboxamide |
1110879-28-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-[2-(4-Chlorophenyl)ethenesulfonyl]-1,2,3,4-tetrahydroquinoline-5-carboxamide 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
1-[2-(4-Chlorophenyl)ethenesulfonyl]-1,2,3,4-tetrahydroquinoline-5-carboxamideに関する追加情報
Comprehensive Analysis of 1-[2-(4-Chlorophenyl)ethenesulfonyl]-1,2,3,4-tetrahydroquinoline-5-carboxamide (CAS No. 1110879-28-1)
The compound 1-[2-(4-Chlorophenyl)ethenesulfonyl]-1,2,3,4-tetrahydroquinoline-5-carboxamide (CAS No. 1110879-28-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a tetrahydroquinoline core with a carboxamide group and a 4-chlorophenyl ethenesulfonyl moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a modulator of biological pathways, given its structural similarity to other bioactive compounds.
One of the key features of this compound is its sulfonyl group, which is known to enhance binding affinity to target proteins. The presence of the 4-chlorophenyl ring further contributes to its lipophilicity, potentially improving membrane permeability—a critical factor in drug development. These attributes align with current trends in medicinal chemistry, where researchers prioritize molecules with balanced solubility and bioavailability. Searches for "sulfonyl-based drug candidates" or "chlorophenyl derivatives in pharmacology" reflect growing interest in such compounds.
In recent years, the demand for tetrahydroquinoline derivatives has surged due to their versatility in treating various conditions. The carboxamide functional group in this compound is particularly noteworthy, as it often participates in hydrogen bonding interactions with biological targets. This property is frequently explored in studies related to "enzyme inhibition" or "receptor modulation," which are hot topics in academic and industrial research. The compound’s CAS No. 1110879-28-1 is increasingly cited in patent literature, indicating its commercial potential.
From a synthetic chemistry perspective, the preparation of 1-[2-(4-Chlorophenyl)ethenesulfonyl]-1,2,3,4-tetrahydroquinoline-5-carboxamide involves multi-step organic reactions, including sulfonylation and amidation. These processes are often optimized for yield and purity, as highlighted in queries like "synthetic routes for complex heterocycles." The compound’s stability under physiological conditions is another area of investigation, with researchers focusing on its metabolic fate—a subject frequently searched as "ADME properties of sulfonamides."
The applications of this compound extend beyond therapeutics. Its structural motifs are relevant in materials science, particularly in designing fluorescent probes or polymeric sensors. The 4-chlorophenyl group, for instance, can influence electronic properties, making it useful in optoelectronic devices. Such interdisciplinary relevance explains why searches for "heterocyclic compounds in material science" often include references to this class of molecules.
In conclusion, 1-[2-(4-Chlorophenyl)ethenesulfonyl]-1,2,3,4-tetrahydroquinoline-5-carboxamide (CAS No. 1110879-28-1) represents a multifaceted compound with broad scientific appeal. Its combination of a tetrahydroquinoline scaffold, sulfonyl linker, and carboxamide terminus offers numerous opportunities for innovation. As research continues to uncover its potential, this compound is poised to remain a focal point in both academic discussions and industrial applications, answering the growing demand for "novel bioactive heterocycles" and "advanced functional materials."
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